Bis(2-chloroethyl) phosphite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

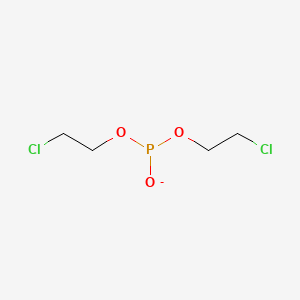

Bis(2-chloroethyl) phosphite is a useful research compound. Its molecular formula is C4H8Cl2O3P- and its molecular weight is 205.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Flame Retardant Applications

Bis(2-chloroethyl) phosphite is primarily recognized for its role as a flame retardant in polymeric materials. It is often utilized in formulations to enhance the fire resistance of plastics and foams.

- Polyurethane Foams : Research indicates that mixtures containing this compound can significantly improve the rise and tack-free times during the production of rigid polyurethane foams. This enhancement leads to better foam characteristics, making it a preferred additive in foam formulations .

- Comparative Effectiveness : When compared to other flame retardants, this compound demonstrates superior performance in reducing flammability while maintaining mechanical properties of the materials .

Synthesis of Phosphonates

The compound serves as a precursor in the synthesis of various phosphonate derivatives , which are valuable in different chemical processes.

- Synthesis Pathways : The preparation of tris(2-chloroethyl) phosphite involves the reaction of phosphorus trichloride with ethylene oxide. This method allows for the production of several phosphonate mixtures, which can be tailored for specific applications .

- Chemical Versatility : The derivatives synthesized from this compound are utilized in agricultural chemicals, plasticizers, and as intermediates in organic synthesis, showcasing its versatility in chemical manufacturing .

Biological Studies and Toxicology

Recent studies have explored the biological implications of this compound and its derivatives.

- Toxicological Assessments : Investigations into the toxicological profile of related compounds indicate potential health risks associated with exposure. For instance, tris(2-chloroethyl) phosphate has been linked to carcinogenic effects in laboratory animals, prompting further research into its derivatives .

- Biomonitoring Studies : Cross-sectional studies have detected metabolites of bis(2-chloroethyl) phosphate in human urine, indicating widespread exposure among populations. This raises concerns regarding public health implications and necessitates regulatory scrutiny .

Data Table: Applications Overview

Case Studies

-

Flame Retardant Efficacy :

A study demonstrated that incorporating this compound into polyurethane formulations resulted in a significant reduction in flammability compared to control samples without additives. The treated samples exhibited improved thermal stability and lower peak heat release rates during combustion tests. -

Toxicology Research :

A comprehensive toxicology study conducted on tris(2-chloroethyl) phosphate revealed increased incidences of tumors in laboratory rats exposed to high doses. This study highlighted the need for careful handling and regulation of compounds related to this compound due to potential health risks associated with long-term exposure .

特性

分子式 |

C4H8Cl2O3P- |

|---|---|

分子量 |

205.98 g/mol |

IUPAC名 |

bis(2-chloroethyl) phosphite |

InChI |

InChI=1S/C4H8Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h1-4H2/q-1 |

InChIキー |

ZQOPZHUVQYKVDM-UHFFFAOYSA-N |

正規SMILES |

C(CCl)OP([O-])OCCCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。